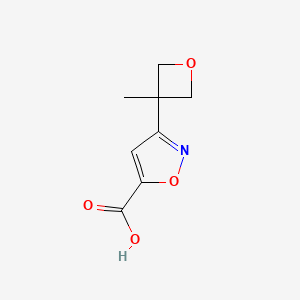3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylicacid
CAS No.: 1589005-43-5
Cat. No.: VC7527124
Molecular Formula: C8H9NO4
Molecular Weight: 183.163
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1589005-43-5 |
|---|---|
| Molecular Formula | C8H9NO4 |
| Molecular Weight | 183.163 |
| IUPAC Name | 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C8H9NO4/c1-8(3-12-4-8)6-2-5(7(10)11)13-9-6/h2H,3-4H2,1H3,(H,10,11) |
| Standard InChI Key | UAXKXZUFTVTHLX-UHFFFAOYSA-N |
| SMILES | CC1(COC1)C2=NOC(=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 3-(3-methyloxetan-3-yl)isoxazole-5-carboxylic acid, reflecting its oxazole ring substituted at position 3 with a 3-methyloxetane group and a carboxylic acid moiety at position 5 . The molecular formula corresponds to a monoisotopic mass of 183.0532 Da.
Structural Elucidation
The compound’s structure combines two heterocyclic systems:
-
A 1,2-oxazole (isoxazole) ring, characterized by a five-membered aromatic system with oxygen and nitrogen atoms at positions 1 and 2.
-
A 3-methyloxetane substituent, a four-membered oxygen-containing ring with a methyl group at position 3.
The SMILES notation for the compound is , while its InChI key is UAXKXZUFTVTHLX-UHFFFAOYSA-N .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for this compound is documented in the provided sources, analogous oxazole derivatives are typically synthesized via:
-
Cyclization of β-Hydroxy Amides: A method involving Deoxo-Fluor® to form oxazolines, followed by oxidation to oxazoles using manganese dioxide .
-
Heterogeneous Oxidation: Packed-bed reactors with MnO₂ catalysts enable efficient oxidation of oxazolines to oxazoles under mild conditions .
For 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid, the oxetane moiety likely originates from a pre-functionalized precursor, such as a 3-methyloxetane-3-carboxylic acid derivative, coupled to the oxazole core via Suzuki-Miyaura or nucleophilic substitution reactions.
Key Reaction Parameters
Table 1 summarizes optimized conditions for analogous oxazole syntheses:
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | MnO₂ (activated) | |
| Temperature | 60°C (oxidation step) | |
| Solvent | Dimethoxyethane (DME) | |
| Yield (typical) | 50–79% (for 2-aryl oxazoles) |
Physical and Chemical Properties
Physicochemical Data
Key properties of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid include:
Spectroscopic Characteristics
Though experimental spectra are unavailable, computational predictions suggest:
-
IR: Strong absorbance at ~1700 cm⁻¹ (C=O stretch of carboxylic acid).
-
NMR: Distinct signals for oxetane (δ 4.5–5.0 ppm, CH₂O) and oxazole (δ 8.0–8.5 ppm, aromatic H).
Applications and Research Findings
Pharmaceutical Intermediates
The compound’s structural motifs align with GABAₐ α5 positive allosteric modulators (PAMs) described in patent WO2018104419A1, where oxazole-oxetane hybrids enhance receptor subtype selectivity . For example, derivatives like 6-[[5-methyl-3-(6-methylpyridin-3-yl)-1,2-oxazol-4-yl]methoxy]-N-(3-methyloxetan-3-yl)pyridazine-3-carboxamide demonstrate nanomolar potency .
Medicinal Chemistry
The oxetane group improves metabolic stability and solubility, making this compound a valuable building block for CNS-targeted drugs . Its carboxylic acid moiety facilitates further derivatization (e.g., amide formation, esterification).
Comparative Analysis with Related Compounds
Structural Analogues
Table 2 contrasts key features with related oxazole derivatives:
The oxetane group in 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid confers enhanced rigidity and polarity compared to aryl-substituted analogs, potentially improving target binding in drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume